molecular formula C10H12O2 B086812 2-Methyl-3-phenylpropanoic acid CAS No. 1009-67-2

2-Methyl-3-phenylpropanoic acid

Cat. No.: B086812
CAS No.: 1009-67-2
M. Wt: 164.2 g/mol
InChI Key: MCIIDRLDHRQKPH-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring conjugated to a propanoic acid with a methyl group attached to the second carbon of the propanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-3-phenylpropanoic acid is Thermolysin , a protein produced by the bacterium Bacillus thermoproteolyticus . Thermolysin is a thermostable metalloproteinase, which plays a crucial role in the degradation of proteins and peptides .

Mode of Action

It’s known that the compound interacts with its target, potentially altering its function or activity

Biochemical Pathways

It’s known that the compound can be prepared using different microbial biotransformations starting from different prochiral and/or racemic substrates . For instance, (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum .

Pharmacokinetics

It’s known that the compound is a small molecule, which may influence its bioavailability and pharmacokinetic profile .

Result of Action

Given its interaction with thermolysin, it may influence the activity of this protein and potentially affect related biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biotransformation of 2-methyl cinnamaldehyde into (S)-2-Methyl-3-phenyl-1-propanol was optimized considering different parameters such as cell and substrate concentrations, phase ratio, pH, and temperature . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions under which it is used or administered.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methyl-3-phenylpropanal.

    Reduction: Reduction of the compound can yield 2-methyl-3-phenyl-1-propanol.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: 2-Methyl-3-phenylpropanal

    Reduction: 2-Methyl-3-phenyl-1-propanol

    Substitution: Various substituted derivatives of the benzene ring

Scientific Research Applications

2-Methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIDRLDHRQKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-67-2
Record name alpha-Methylhydrocinnamic acid
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Record name 2-methyl-3-phenylpropanoic acid
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Record name 2-METHYL-3-PHENYLPROPIONIC ACID
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Synthesis routes and methods I

Procedure details

A solution of α-methyl cinnamic acid (10.0 g., 61.7 mmol.) in dry methanol (250 ml.) was treated with 10% palladium on carbon and hydrogenated (balloon used) at room temperature for 16 hours. The reaction mixture was diluted with methanol (250 ml.), filtered through a Celite pad in a millipore unit, washing the pad well with methanol (2×100 ml.). The clear filtrate was evaporated to dryness to give 10.225 g. of title product as a thick syrup.
Quantity
10 g
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250 mL
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0 (± 1) mol
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250 mL
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Synthesis routes and methods II

Procedure details

4.73 mg (0.0126 mmol) of [Rh(NBD)2]BF4 and 12.2 mg (0.0131 mmol) of B1c are placed in a flask provided with a magnetic stirrer and blanketed with argon by repeatedly evacuating the flask and flushing it with argon. 5 ml of degassed methanol are then added and the mixture is stirred for 15 minutes. 0.405 g (2.497 mmol) of 2-methylcinnamic acid and 5 ml of degassed methanol are subsequently introduced into a 10 ml Schlenk flask filled with an argon atmosphere. Stirring is continued until a homogeneous solution is formed. The solution is injected by means of a steel capillary into a 50 ml steel autoclave filled with argon. Finally, 5 bar of hydrogen are introduced in three flushing cycles (argon 20 bar/hydrogen 20 bar). The hydrogenation is started by switching on the stirrer and is carried out at 25° C. The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir). After a reaction time of 20 hours, the conversion is found to be complete. The enantiomeric purity of 2-methyl-3-phenylpropionic acid is 81.7% of (R).
[Compound]
Name
[Rh(NBD)2]BF4
Quantity
4.73 mg
Type
reactant
Reaction Step One
Quantity
0.405 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
steel
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0 (± 1) mol
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steel
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50 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the absolute configuration of 2-methyl-3-phenylpropanoic acid?

A1: Research has established a connection between the configurations of various aryl- and alkyl-substituted 3-phenylpropanoic acids. For instance, (+)-2,3-diphenylpropanoic acid's configuration has been linked to that of (R)-(-)-2-phenylpropanoic acid. This was achieved by transforming both acids into (+)-1,2-diphenylpropane. Similarly, the configuration of (+)-2-methyl-3-phenylpropanoic acid has been related to (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid. [] This connection was made by converting both acids into (+)-2-methyl-1-phenylhexane. Additionally, (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid has been reduced to (-)-2-benzylhexanoic acid, thus clarifying the configuration of the latter. []

Q2: Can this compound be synthesized enantioselectively?

A2: Yes, several methods for the enantioselective synthesis of this compound have been explored:

  • Preferential Crystallization: Racemic 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid ((RS)-2) can be resolved using cinchonidine to yield optically pure (S)- and (R)-isomers. These can then be converted to (R)- and (S)-2-methyl-3-phenylpropanoic acid, respectively, through a series of reactions. [] Interestingly, (RS)-2 exists as a conglomerate at room temperature, making it suitable for optical resolution via preferential crystallization. [] This method has successfully yielded (S)- and (R)-isomers with high optical purity. []
  • Enantioselective Alkylation: Using a chiral phase-transfer catalyst like (S)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepiniumbromide, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester with benzyl bromide can be achieved. [] Subsequent hydrolysis affords (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. []
  • Asymmetric Hydrogenation: Walphos and its analogues, when used as ligands in rhodium-catalyzed asymmetric hydrogenation reactions, can produce (R)-2-methyl-3-phenylpropanoic acid from 2-methylcinnamic acid with high enantiomeric excess. []
  • Threonine Aldolase Catalysis: Both l- and d-specific threonine aldolases have shown promise in the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids, precursors to this compound. [] For example, the d-threonine aldolase from Pseudomonas sp. allows for the synthesis of (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid, which can be further converted. [] This enzymatic approach offers high stereoselectivity and has been successfully applied on a preparative scale. []

Q3: What is a notable application of this compound in organic synthesis?

A3: (R)-2-methyl-3-phenylpropanoic acid has proven valuable in determining the absolute stereochemistry of zaragozic acid A (1), a potent squalene synthase inhibitor. [] Zaragozic acid A was degraded to (R)-(-)-2-methyl-3-phenylpropanoic acid, allowing researchers to deduce the configuration of the methyl group in the C1 alkyl side chain of zaragozic acid A. []

Q4: Is there any information available on the thermal decomposition of this compound?

A4: Gas-phase pyrolysis studies on this compound (5) revealed that it decomposes into toluene and carbonyl compounds under specific conditions. [] The pyrolysis, a homogeneous reaction, follows a first-order rate equation. [] The kinetic data and product analysis suggest a specific transition state for this elimination pathway. []

Q5: Are there any chiral auxiliaries that facilitate stereoselective synthesis using this compound derivatives?

A5: Yes, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) has been successfully employed as a chiral auxiliary in the synthesis of enantiomerically pure this compound. [] The benzylation of the Zn-enolate derived from the 3-propanoyl derivative of (R)-Bbdmoic leads to the formation of this compound with an enantiomeric ratio of 99.5:0.5. []

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